molecular formula C14H17N B1293939 3-Ethyl-2-propylquinoline CAS No. 3290-24-2

3-Ethyl-2-propylquinoline

Cat. No. B1293939
CAS RN: 3290-24-2
M. Wt: 199.29 g/mol
InChI Key: CXHUPHNAWXTJFS-UHFFFAOYSA-N
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Description

3-Ethyl-2-propylquinoline is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse range of biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss 3-Ethyl-2-propylquinoline, they do provide insights into the synthesis, structure, and reactivity of related quinoline derivatives, which can be extrapolated to understand the properties of 3-Ethyl-2-propylquinoline.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, a straightforward synthesis of 2-propylquinolines, which are structurally related to 3-Ethyl-2-propylquinoline, has been reported using a multicomponent Povarov reaction followed by oxidation . This method provides a convenient route to synthesize quinolines with different substituents. Similarly, the synthesis of other quinoline derivatives has been achieved through the cyclocondensation of isatoic anhydride with ethyl acetoacetate , and the Michael addition of secondary amines to α, β-unsaturated carbonyl compounds . These methods highlight the versatility of synthetic approaches that could potentially be applied to the synthesis of 3-Ethyl-2-propylquinoline.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using various spectroscopic techniques. For example, a novel quinoline derivative's crystal structure was studied by X-ray crystallography, and its molecular geometry was analyzed using density functional theory (DFT) . These studies provide detailed information on the molecular conformation and electronic structure, which are essential for understanding the chemical behavior of quinoline compounds.

Chemical Reactions Analysis

Quinoline derivatives undergo a range of chemical reactions with electrophilic and nucleophilic reagents. For instance, 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one has been shown to react with various reagents, leading to the formation of different heterocyclic systems . These reactions demonstrate the reactivity of the quinoline nucleus and its potential to form diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the lipophilic nature of quinoline complexes can be enhanced upon complexation with metal ions, which in turn can affect their biological activities . The electronic absorption spectrum, vibrational wavenumbers, and thermodynamic properties of quinoline derivatives can be predicted using theoretical calculations, providing insights into their stability and reactivity .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • 3-Ethyl-2-propylquinoline can be synthesized through a multicomponent Povarov reaction, showing potential as an antileishmanial agent. This synthesis process involves butyraldehyde, aromatic amines, and ethyl vinyl ether, followed by oxidation (Venkateswarlu et al., 2013).
    • It's also a product in the chemiluminescent condensation reaction of aniline with butyraldehyde, catalyzed by LnCl3·6H2O, where the lanthanide(III) ion acts as a luminescent and catalytically active center (Bulgakov et al., 2007).
  • Biological and Medicinal Applications :

    • 3-Ethyl-2-propylquinoline derivatives have shown potential in treating visceral leishmaniosis. A specific study demonstrated the efficacy of a 2-n-propylquinoline formulation, comparing it favorably with miltefosine, a reference oral drug in a mice model (Vieira et al., 2011).
  • Pharmacological Potential :

    • Research has identified quinoline derivatives, including 3-Ethyl-2-propylquinoline, as candidates for tyrosine kinase inhibitors, which are crucial in cancer treatments. Their cytotoxic activity against various human cancer cell lines indicates potential as effective anti-cancer agents (Riadi et al., 2021).
  • Chemiluminescence Studies :

    • The mechanism of the chemiluminescent reaction involving 3-Ethyl-2-propylquinoline has been explored. This research provides insights into the catalytic processes and quantum-chemical calculations of this reaction (Bulgakov et al., 2010).
  • Analytical Chemistry :

    • A high-performance liquid chromatographic method has been developed for determining 2-n-propylquinoline, a related compound, in plasma and liver homogenates of mice. This method is crucial for pharmacokinetic studies of new drugs (Iglarz et al., 1998).

Safety And Hazards

Safety data sheets indicate that 3-Ethyl-2-propylquinoline should be handled with care. It is recommended to avoid contact with skin and eyes, and not to breathe mist/vapors/spray . In case of contact, wash with soap and water, and seek medical attention .

Future Directions

3-Ethyl-2-propylquinoline has diverse applications in scientific research . Its potential in various fields continues to be explored, unlocking new possibilities for innovation.

properties

IUPAC Name

3-ethyl-2-propylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-3-7-13-11(4-2)10-12-8-5-6-9-14(12)15-13/h5-6,8-10H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHUPHNAWXTJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2C=C1CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062960
Record name 3-Ethyl-2-propylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-2-propylquinoline

CAS RN

3290-24-2
Record name 3-Ethyl-2-propylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3290-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 3-ethyl-2-propyl-
Source ChemIDplus
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Record name Quinoline, 3-ethyl-2-propyl-
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Record name 3-Ethyl-2-propylquinoline
Source EPA DSSTox
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Record name 3-ethyl-2-propylquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
Y Watanabe, Y Tsuji, J Shida - Bulletin of the Chemical Society of …, 1984 - journal.csj.jp
… The yield of product, 3-ethyl-2-propylquinoline (1b), depends on the amounts of the catalyst. As the amount of catalyst increased from l mol% to 5 mol%, based on the amount of …
Number of citations: 48 www.journal.csj.jp
RG Bulgakov, SP Kuleshov, RR Vafin… - Russian Journal of …, 2009 - researchgate.net
… The boiling point, 1H and 13C NMR spectra, and elemental composition of the product were consistent with the structure of 3-ethyl-2-propylquinoline and previously reported data [2]. …
Number of citations: 10 www.researchgate.net
W Gordy, SC Stanford - Journal of the American Chemical Society, 1940 - ACS Publications
… In attempting to form the methiodide of 3-ethyl-2propylquinoline of melting point 172, described by Kahn,11 we were able to isolate a material of this melting point. This compound, …
Number of citations: 87 pubs.acs.org
RG Bulgakov, SP Kuleschov, AR Makhmutov - Russian Chemical Bulletin, 2007 - Springer
… with butyraldehyde in DMF to form 3 ethyl 2 propylquinoline. The reaction is catalyzed by … In the case of HoCl3•6H2O, the emitter is 3 ethyl 2 propylquinoline in the triplet excited state…
Number of citations: 8 link.springer.com
Q Guo, W Wang, W Teng, L Chen, Y Wang… - Synthetic …, 2012 - Taylor & Francis
… The residue was purified by silica-gel chromatography using (Et 2 O–hexane–petroleum ether = 1:10:30) as eluent to give pure product 3-ethyl-2-propylquinoline. The products were …
Number of citations: 17 www.tandfonline.com
RG Bulgakov, SP Kuleshov, AR Makhmutov… - Kinetics and …, 2010 - Springer
… Abstract—The mechanism of the chemiluminescent condensation of aniline with butyraldehyde into 3 ethyl 2 propylquinoline catalyzed by LnCl3 · 6H2O (Ln = Tb, Ho) is reported. A …
Number of citations: 9 link.springer.com
Y Watanabe, Y Tsuji, Y Ohsugi, J Shida - Bulletin of the Chemical …, 1983 - journal.csj.jp
… When 2-buten-1-ol was employed (Runs 1–8), the yield of 3-ethyl-2-propylquinoline depended greatly on the catalyst used. The highest yield was achieved with RuCl,(PPh,), (Run 1). …
Number of citations: 73 www.journal.csj.jp
CS Cho, TK Kim, HJ Choi, TJ Kim… - Bulletin of the Korean …, 2002 - koreascience.kr
… ofa catalytic amount ofRuCb(PPh3)3 (3 mol% based on 2a) along with SnCLZH?.in dioxane at 180 oC for 20 h afforded the reductive cyclization product, 3 -ethyl-2-propylquinoline (3a) …
Number of citations: 10 koreascience.kr
MS Kharasch, I Richlin, FR Mayo - Journal of the American …, 1940 - ACS Publications
… In attempting to form the methiodide of 3-ethyl-2propylquinoline of melting point 172, described by Kahn,11 we were able to isolate a material of this melting point. This compound, …
Number of citations: 46 pubs.acs.org
Y Watanabe, N Suzuki, Y Tsuji, SC Shim… - Bulletin of the Chemical …, 1982 - journal.csj.jp
The catalytic N-alkylation and N-heterocyclization of nitroarenes occur at 180 C under a carbon monoxide pressure of 70 atm and in the presence of aldehyde and such transitionmetal …
Number of citations: 55 www.journal.csj.jp

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